molecular formula C19H23N3S B5693539 N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide

N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide

Cat. No.: B5693539
M. Wt: 325.5 g/mol
InChI Key: IREIJIFXVYSSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. One of the primary targets is the κ-opioid receptor (KOR), where the compound acts as an antagonist . This interaction leads to the inhibition of the receptor’s activity, which can result in various pharmacological effects. The compound also interacts with other molecular targets, including tyrosine-protein kinase SYK, which plays a role in signal transduction pathways .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-15-12-16(2)14-17(13-15)20-19(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREIJIFXVYSSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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